1-[(4-Aminobutyl)sulfanyl]-2-bromobenzene hydrochloride is a chemical compound with the molecular formula C10H15BrClNS and a molecular weight of 296.66 g/mol. It is classified under the category of organic compounds and is primarily recognized for its potential applications in medicinal chemistry and organic synthesis. The compound features a bromobenzene moiety substituted with a sulfanyl group and an aminobutyl chain, which contributes to its unique chemical properties and reactivity.
This compound is identified with the CAS number 1311316-15-0, which allows for its precise identification in chemical databases. It can be sourced from various chemical suppliers, including specialized chemical manufacturers and distributors. The classification of this compound falls under the category of organosulfur compounds, specifically those containing both sulfur and halogen substituents.
The synthesis of 1-[(4-Aminobutyl)sulfanyl]-2-bromobenzene hydrochloride typically involves several steps:
The synthesis may require specific conditions such as temperature control, solvent choice (commonly dimethylformamide or dimethyl sulfoxide), and reaction time to ensure a high yield and purity of the final product. Reaction monitoring is typically performed using techniques such as thin-layer chromatography or high-performance liquid chromatography.
The molecular structure of 1-[(4-Aminobutyl)sulfanyl]-2-bromobenzene hydrochloride consists of a benzene ring substituted at the second position by a bromine atom and at the first position by a sulfanyl group linked to a four-carbon aminobutyl chain.
The reactivity profile indicates that this compound can serve as an intermediate in the synthesis of more complex organic molecules, particularly in pharmaceutical research where modifications to the amine or sulfanyl groups may enhance biological activity.
Preliminary studies suggest that compounds with similar structures may exhibit antimicrobial or anticancer properties, although specific data on this compound's mechanism remains limited.
Relevant data on melting point, boiling point, and other physical constants are essential for practical applications but may vary based on purity and specific synthesis methods.
The sulfanyl-alkyl-bromobenzene scaffold exemplified by 1-[(4-aminobutyl)sulfanyl]-2-bromobenzene hydrochloride (CAS 1311316-15-0) represents a strategically valuable template in medicinal chemistry due to its multifunctional reactivity and structural adaptability. This scaffold integrates three pharmacophoric elements: a lipophilic bromoarene domain, a flexible alkylthioether linker, and a terminal protonatable amine. The molecular formula C₁₀H₁₅BrClNS (MW 296.65) provides an optimal balance between molecular weight and complexity, aligning with drug-likeness principles [3] [6].
The bromine substituent serves dual purposes: it acts as a direct pharmacophore influencing electronic distribution across the aromatic ring (σₚ = 0.23 for Br), and functions as a versatile synthetic handle for subsequent cross-coupling reactions (e.g., Suzuki, Heck). This enables rapid diversification of the scaffold for structure-activity relationship studies. The aminobutyl chain provides conformational flexibility while maintaining appropriate distance between the aromatic system and terminal amine, facilitating target engagement. Computational analyses of analogous structures reveal favorable ADMET properties, including predicted high gastrointestinal absorption (HIA >90%) and blood-brain barrier impermeability (Pe < 1.0 × 10⁻⁶ cm/s), making this scaffold particularly suitable for peripheral targets [5].
Table 1: Key Physicochemical Properties of Sulfanyl-Alkyl-Bromobenzene Scaffold
Property | Value | Significance |
---|---|---|
Molecular Weight | 296.65 g/mol | Within optimal range for oral bioavailability |
Calculated LogP (XLogP3) | ~3.2 | Moderate lipophilicity for membrane permeability |
Hydrogen Bond Acceptors | 3 (N, S, Cl⁻) | Facilitates target interactions |
Hydrogen Bond Donors | 2 (NH₃⁺) | Enhances solubility and protein binding |
Rotatable Bonds | 6 | Provides conformational flexibility |
Polar Surface Area | ~45 Ų | Supports cell permeability |
The synthesis of 1-[(4-aminobutyl)sulfanyl]-2-bromobenzene hydrochloride employs sequential functionalization strategies, primarily leveraging sulfonylation and alkylation reactions. A representative multistep pathway begins with the protection of 2-bromothiophenol through acetic anhydride acetylation, followed by nucleophilic displacement using 1,4-dibromobutane to install the alkyl chain. This intermediate undergoes azidation (NaN₃/DMF) and Staudinger reduction (PPh₃/H₂O) to introduce the primary amine, culminating in hydrochloride salt formation using HCl/diethyl ether [6].
Alternative routes utilize direct thioether formation via SN₂ reaction between 2-bromobenzenethiol and 4-chloro-1-butanamine hydrochloride under basic conditions (K₂CO₃/DMF). Critical optimization involves temperature control (60-70°C) to suppress disulfide formation and nitrogen protection to prevent amine oxidation. The hydrochloride salt is typically precipitated from cold diethyl ether after reaction completion, yielding crystalline material suitable for pharmaceutical applications [2] [3].
A highly efficient approach adapted from related sulfonamide syntheses employs phase-transfer catalysis with tetrabutylammonium bromide. This method achieves reduced reaction times (4-6 hours vs. 12-24 hours) and improved yields (>85% vs. 65-75%) by enhancing interfacial contact between the organic phase (dichloromethane) and aqueous base (NaOH). The process is particularly valuable for scale-up due to simplified workup procedures [5].
Table 2: Comparative Analysis of Sulfanyl-Alkyl-Bromobenzene Synthesis Strategies
Method | Conditions | Yield (%) | Advantages | Limitations |
---|---|---|---|---|
Sequential Functionalization | Ac₂O → NaN₃ → PPh₃ → HCl | 68-72 | High purity; Controlled stereochemistry | 5-step process; Low atom economy |
Direct Thioether Formation | K₂CO₃/DMF, 65°C, N₂ | 75-80 | Fewer steps; Scalable | Requires rigorous anhydrous conditions |
Phase-Transfer Catalysis | NaOH/CH₂Cl₂, TBAB, rt | 83-88 | Fast; High yield; Simple workup | Catalyst removal challenges |
The strategic placement of bromine at the ortho position significantly influences both the reactivity and biological activity of this scaffold. Comparative studies reveal substantial differences between electrophilic aromatic substitution (EAS) and directed ortho-metalation (DoM) approaches. EAS using Br₂/FeBr₃ in chlorinated solvents (CH₂Cl₂) provides moderate yields (55-65%) but suffers from regioisomeric contamination (up to 15% para-brominated byproduct). This necessitates extensive chromatography, reducing process efficiency [4] [5].
Superior results are achieved via DoM protocols where the amine functionality acts as a directing group after temporary protection. Treatment with n-BuLi/THF at -78°C followed by quenching with 1,2-dibromoethane provides the ortho-brominated product in 82-87% yield with >98% regioselectivity. Alternatively, halogen exchange using CuBr on iodinated precursors offers excellent functional group tolerance and mild conditions (DMF, 110°C, 12 h), though it requires additional synthetic steps [4].
N-Bromosuccinimide (NBS) mediated bromination in sulfolane solvent demonstrates remarkable selectivity for electron-rich aromatics. Optimization reveals that controlled water addition (0.5 equiv.) enhances conversion by generating in situ bromonium ions while minimizing di-bromination. This method achieves 89-92% isolated yield at 80°C within 2 hours, representing the most industrially viable approach due to simplified purification (aqueous workup followed by anti-solvent crystallization) [4].
Table 3: Bromine Integration Method Comparison
Technique | Conditions | Yield (%) | Regioselectivity | Key Observation |
---|---|---|---|---|
Electrophilic (Br₂/FeBr₃) | CH₂Cl₂, 25°C, 1h | 55-65 | 85:15 (ortho:para) | Requires extensive purification; Corrosive |
Directed Metalation | n-BuLi/THF, -78°C, then Br₂ | 82-87 | >98% ortho | Low temperature sensitivity; Moisture critical |
Halogen Exchange (CuBr) | DMF, 110°C, 12h | 75-80 | 100% ortho | Limited to iodo precursors; Long reaction time |
NBS/Sulfolane | Sulfolane/H₂O (0.5eq), 80°C | 89-92 | >99% ortho | Scalable; Minimal byproducts |
The terminal hydrochloride salt formation represents the critical purity-determining step in synthesizing 1-[(4-aminobutyl)sulfanyl]-2-bromobenzene hydrochloride. Free base compounds exhibit limited stability during storage due to oxidation susceptibility, while hydrochloride salts offer enhanced crystallinity and long-term stability. Optimization studies identify isopropanol/ethyl acetate mixtures (1:3 v/v) as ideal crystallization solvents, producing needle-shaped crystals with residual solvent content <300 ppm by Karl Fischer analysis [1] [2].
The precipitation protocol significantly impacts particle morphology and filtration characteristics. Controlled addition of concentrated HCl (1.5 equiv.) to the free base dissolved in warm ethanol (50°C), followed by gradual cooling to 0°C at 1°C/min, yields material with optimal bulk density (0.45 g/cm³) and flow properties. This contrasts with direct ether/HCl quenching, which produces amorphous solids requiring additional crystallization. Counterion exchange using ammonium chloride in methanol yields material with superior crystallinity but adds processing complexity [4].
Impurity profiling reveals three primary contaminants: the dihydrochloride salt (from acid excess), disulfide dimer (from thiol oxidation), and alkyl chloride (from incomplete azide reduction). These are effectively removed through anti-solvent crystallization using acetonitrile/toluene (3:1), achieving >99.5% HPLC purity. Final isolation by vacuum filtration through sintered glass (porosity G3) and drying under reduced pressure (40°C, 10 mbar) provides material meeting pharmacopeial specifications with overall yields of 73-78% from 2-bromothiophenol [3] [6].
Table 4: Hydrochloride Salt Formation Yield Optimization
Parameter | Standard Method | Optimized Method | Impact |
---|---|---|---|
Solvent System | Diethyl ether | Ethanol/IPA (3:1) | +12% yield; Improved crystal habit |
Acid Addition Rate | Rapid pouring | Controlled addition (0.5 mL/min) | Reduced dihydrochloride formation (-8%) |
Temperature Profile | Room temperature to 0°C | 50°C → 0°C at 1°C/min | Larger crystals; Faster filtration |
Drying Conditions | 60°C atmospheric pressure | 40°C under vacuum (10 mbar) | Solvent residues <300 ppm; No decomposition |
Final Purity | 96-97% (HPLC) | >99.5% (HPLC) | Meets ICH Q6A specifications |
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: